N, N-Bis(Carboxymethyl)-L-glutamic acid tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (S)-2-(bis(carboxylatomethyl)amino)pentanedioate is a complex organic compound that belongs to the class of amino acid derivatives This compound is characterized by its unique structure, which includes a sodium ion coordinated to a pentanedioate backbone with bis(carboxylatomethyl)amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (S)-2-(bis(carboxylatomethyl)amino)pentanedioate can be achieved through several synthetic routes. One common method involves the Strecker synthesis, which is a multi-step process that includes the formation of α-aminonitriles followed by hydrolysis to yield the desired amino acid derivative . The reaction is typically promoted by acid, and hydrogen cyanide must be supplied or generated in situ from cyanide salts .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Sodium (S)-2-(bis(carboxylatomethyl)amino)pentanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, reduced forms, and substituted analogs
Scientific Research Applications
Sodium (S)-2-(bis(carboxylatomethyl)amino)pentanedioate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Sodium (S)-2-(bis(carboxylatomethyl)amino)pentanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and facilitating their transport and utilization in biological systems . Additionally, it may interact with enzymes and receptors, modulating their activity and influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Sodium (S)-2-(bis(carboxylatomethyl)amino)pentanedioate include other amino acid derivatives and chelating agents, such as:
Uniqueness
What sets Sodium (S)-2-(bis(carboxylatomethyl)amino)pentanedioate apart from these similar compounds is its unique structure and specific binding properties. Its ability to form stable complexes with metal ions and its versatility in various chemical reactions make it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C9H9NNa4O8 |
---|---|
Molecular Weight |
351.13 g/mol |
IUPAC Name |
tetrasodium;2-[bis(carboxylatomethyl)amino]pentanedioate |
InChI |
InChI=1S/C9H13NO8.4Na/c11-6(12)2-1-5(9(17)18)10(3-7(13)14)4-8(15)16;;;;/h5H,1-4H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18);;;;/q;4*+1/p-4 |
InChI Key |
UZVUJVFQFNHRSY-UHFFFAOYSA-J |
Canonical SMILES |
C(CC(=O)[O-])C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.